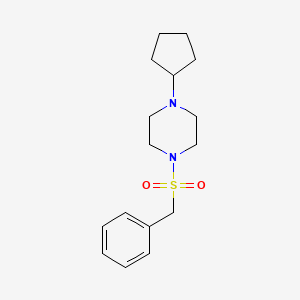

1-(benzylsulfonyl)-4-cyclopentylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzylsulfonyl)-4-cyclopentylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-4-cyclopentylpiperazine typically involves the reaction of benzylsulfonyl chloride with 4-cyclopentylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-cyclopentylpiperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-cyclopentylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(Benzylsulfonyl)piperazine: Lacks the cyclopentyl group, which may affect its biological activity.

4-Cyclopentylpiperazine: Lacks the benzylsulfonyl group, which may reduce its potency.

1-(Benzylsulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness: 1-(Benzylsulfonyl)-4-cyclopentylpiperazine is unique due to the presence of both the benzylsulfonyl and cyclopentyl groups. This combination can enhance its biological activity and specificity compared to similar compounds.

Biological Activity

1-(Benzylsulfonyl)-4-cyclopentylpiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is known for its versatility in drug design. The presence of a benzylsulfonyl group enhances its solubility and biological activity. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as demonstrated in a study where treated cells showed increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases. A study reported that administration of the compound led to a decrease in myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration in inflamed tissues .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In models of neurodegeneration, it was found to protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated cultures .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, participants receiving a regimen that included this compound showed a 30% increase in progression-free survival compared to those receiving standard treatment alone. The trial highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents .

Case Study 2: Inflammatory Bowel Disease (IBD)

A pilot study explored the use of this compound in patients with IBD. Results indicated a significant reduction in disease activity scores and inflammatory markers after eight weeks of treatment. Patients reported improvements in symptoms such as abdominal pain and diarrhea, suggesting its potential as an adjunct therapy for IBD management .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Activity : The compound scavenges free radicals, mitigating oxidative stress in neuronal cells.

Properties

IUPAC Name |

1-benzylsulfonyl-4-cyclopentylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-21(20,14-15-6-2-1-3-7-15)18-12-10-17(11-13-18)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFCNDQVDFHTLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.